A Comprehensive Technical Guide to the History and Discovery of Technetium-99m Pertechnetate
A Comprehensive Technical Guide to the History and Discovery of Technetium-99m Pertechnetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the history and discovery of technetium-99m (Tc-99m) and its clinically vital form, pertechnetate (TcO₄⁻). It details the seminal experiments, key scientific figures, and the technological advancements that propelled Tc-99m to become the most widely used radionuclide in diagnostic medicine.
Early Discovery of a Man-Made Element
The story of technetium-99m begins with the prediction and eventual discovery of its parent element, technetium. In 1937, Italian physicist Emilio Segrè and chemist Carlo Perrier at the University of Palermo successfully identified element 43.[1][2] This discovery was the culmination of a search for the element that filled a gap in the periodic table. Segrè had received a molybdenum deflector strip that had been bombarded with deuterons in the cyclotron at the University of California, Berkeley.[1][3] Through meticulous chemical analysis, they proved that a fraction of the molybdenum had transmuted into a new element, which they named technetium, from the Greek word "technetos," meaning artificial, as it was the first element to be artificially produced.[2]
A year later, in 1938, Glenn T. Seaborg joined Emilio Segrè in bombarding natural molybdenum with 8 MeV deuterons in the 37-inch cyclotron at Ernest Orlando Lawrence's Radiation Laboratory.[4][5] This experiment led to the isolation and characterization of a metastable isomer of technetium-99, namely technetium-99m.[4] They observed that this isomer decayed with a half-life of approximately 6.6 hours (later revised to 6.0 hours) and was the daughter product of a 67-hour (later revised to 66 hours) molybdenum-99 parent.[4] This discovery of a metastable state, which had not been previously observed, was of great scientific interest.[4]
The Serendipitous Invention of the Technetium-99m Generator
For nearly two decades, technetium-99m remained largely a scientific curiosity. Its short half-life made it impractical for widespread use. This changed in the late 1950s at Brookhaven National Laboratory (BNL) through a fortuitous discovery.
In the 1950s, chemists Walter Tucker and Margaret Greene were working to improve the purity of iodine-132, a short-lived radioisotope, from its parent, tellurium-132.[5][6] During their experiments, they detected a persistent radioactive contaminant.[7] This impurity was identified as technetium-99m, which was co-eluting with the iodine-132 because its parent, molybdenum-99, chemically mimicked the tellurium-132 in their separation process.[7][8]
Recognizing the chemical similarities between the tellurium-iodine and molybdenum-technetium parent-daughter pairs, Tucker and Greene developed the first technetium-99m generator in 1958.[9][10][11] This groundbreaking invention, often colloquially referred to as a "moly cow," provided a method for producing Tc-99m on-site, thus overcoming the logistical challenges posed by its short half-life.[12]
Experimental Protocol of the First Chromatographic Generator
While detailed schematics of the very first prototype are scarce, the fundamental principle involved column chromatography. The design was based on the existing iodine-132 generator.[9]
Principle: The generator utilizes the differing affinities of the parent molybdenum-99 (as molybdate, MoO₄²⁻) and the daughter technetium-99m (as pertechnetate, TcO₄⁻) for an adsorbent material, typically alumina (Al₂O₃).[10][12]
Methodology:
-
Column Preparation: A glass column was packed with acid-washed alumina.[13]
-
Loading of Molybdenum-99: Fission-produced Mo-99, in the form of molybdate, was adsorbed onto the alumina column.[10]
-
Elution of Technetium-99m: A sterile solution of 0.9% sodium chloride (saline) was passed through the column.[12][13] The pertechnetate, being less tightly bound to the alumina due to its single charge, would be selectively washed off, or "eluted," from the column.[12] The molybdate, with its double charge, remained bound to the column.
-
Collection: The eluate containing the sodium pertechnetate (Na⁹⁹ᵐTcO₄) was collected in a sterile vial.[13]
This process allowed for the repeated "milking" of the generator to obtain a fresh supply of Tc-99m as it was continuously produced from the decay of the longer-lived Mo-99.
Promotion and Proliferation in Nuclear Medicine
The true potential of Tc-99m as a medical tracer was championed by Powell "Jim" Richards, who was in charge of radioisotope production at BNL.[5][6] Richards recognized the ideal characteristics of Tc-99m for medical imaging: its short half-life, which minimized the radiation dose to the patient, and its emission of a single, readily detectable 140.5 keV gamma ray.[14]
In June 1960, Richards presented a paper at the 7th International Electronic and Nuclear Symposium in Rome, where he first suggested the use of technetium as a medical tracer.[5][9] On his way to this conference, he met Dr. Paul Harper of the University of Chicago and the Argonne Cancer Research Hospital, sparking his interest in the new radiotracer.[5]
In 1961, Harper ordered the first Tc-99m generator from BNL for use in blood flow measurements.[5][6] During his initial studies, Harper and his colleague Katherine Lathrop observed the rapid uptake of pertechnetate in the thyroid gland and in brain tumors.[5][9] These findings, published between 1963 and 1966, generated immense interest in the medical community and led to a surge in demand for Tc-99m generators.[5]
By 1966, BNL could no longer meet the demand, and production was transferred to commercial entities.[5] The first commercial generator, the "TechneKow-CS," was produced by Nuclear Consultants, Inc.[4] This marked the beginning of the widespread clinical use of technetium-99m.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the discovery and properties of technetium-99m and its generator system.
| Property | Value | Reference(s) |
| Discoverers | Emilio Segrè and Glenn T. Seaborg | [4][5] |
| Year of Discovery | 1938 | [4] |
| Initial Production Method | 8 MeV deuteron bombardment of natural molybdenum | [4][5] |
| Cyclotron Used | 37-inch cyclotron at Lawrence's Radiation Laboratory | [4] |
Table 1: Discovery of Technetium-99m
| Property | Molybdenum-99 (⁹⁹Mo) | Technetium-99m (⁹⁹ᵐTc) | Reference(s) |
| Half-life | 66 hours (2.75 days) | 6.0066 hours | [4][12][14] |
| Decay Mode | Beta decay | Isomeric transition | [4][14] |
| Primary Emission | Beta particles | 140.5 keV gamma rays | [14] |
| Daughter Isotope | Technetium-99m | Technetium-99 | [4] |
Table 2: Physical Properties of ⁹⁹Mo and ⁹⁹ᵐTc
| Parameter | Early BNL Generators (circa 1960s) | Modern Commercial Generators | Reference(s) |
| Mo-99 Production | Fission of highly enriched uranium (HEU) | Fission of low-enriched uranium (LEU) | [7][12] |
| Adsorbent | Alumina (Al₂O₃) | Alumina (Al₂O₃) | [10][12] |
| Eluant | 0.9% Sodium Chloride (Saline) | 0.9% Sodium Chloride (Saline) | [12][13] |
| Typical Elution Volume | Not specified in detail, research-dependent | 5-20 mL | [8] |
| Reported Elution Efficiency | >80% (general aim) | >90% | [15] |
| Mo-99 Breakthrough Limit | Improved over time | <0.15 µCi ⁹⁹Mo per mCi ⁹⁹ᵐTc | [16] |
| Aluminum Ion Limit | Not specified | <10 µg/mL | [16] |
Table 3: Comparison of Early and Modern Technetium-99m Generators
Experimental Protocols and Methodologies
Initial Isolation of Technetium-99m (Segrè and Seaborg, 1938)
-
Objective: To produce and identify new radioactive isotopes by bombarding molybdenum with deuterons.
-
Apparatus: 37-inch cyclotron at the University of California, Berkeley.
-
Target: Natural molybdenum foil.
-
Projectile: 8 MeV deuterons.
-
Procedure:
-
The molybdenum target was irradiated with the deuteron beam for a specified period.
-
Following irradiation, the target was subjected to a series of chemical separations. These included precipitation, dissolution, and other techniques to isolate different elemental fractions.
-
The radioactivity of each fraction was measured over time using electroscopes and Geiger-Müller counters to determine decay rates (half-lives).
-
Through this process, a 6.6-hour half-life activity was identified in the technetium fraction, which was determined to be a daughter product of a 67-hour molybdenum parent.
-
Chromatographic Separation of Tc-99m from Mo-99 (Tucker and Greene, 1958)
-
Objective: To develop a reliable method for separating the short-lived daughter Tc-99m from its longer-lived parent Mo-99.
-
Principle: Ion exchange chromatography on an alumina column.
-
Materials:
-
Glass column.
-
Acid-washed alumina (Al₂O₃).
-
Solution of fission-produced ⁹⁹Mo as sodium molybdate.
-
Sterile 0.9% sodium chloride solution (saline).
-
Lead shielding for radiation protection.
-
-
Procedure:
-
A slurry of alumina in water was prepared and poured into the glass column to create a packed bed.
-
The sodium molybdate solution containing ⁹⁹Mo was carefully loaded onto the top of the alumina column. The molybdate (MoO₄²⁻) ions adsorb strongly to the alumina.
-
The generator was allowed to sit for a period of time (ideally up to 24 hours) to allow for the buildup of ⁹⁹ᵐTc from the decay of ⁹⁹Mo.[13]
-
A sterile evacuated vial was placed at the outlet of the column.
-
A vial of sterile saline was placed at the inlet, and the solution was drawn through the column.
-
The saline elutes the pertechnetate (⁹⁹ᵐTcO₄⁻) ions, which are less tightly bound to the alumina, while the molybdate ions remain on the column.
-
The eluate, a sterile solution of sodium pertechnetate, was collected in the shielded vial.
-
Solvent Extraction of Technetium-99m
An alternative method for separating Tc-99m from Mo-99 is solvent extraction, typically using methyl ethyl ketone (MEK).[9] This method was also adapted by Powell Richards for use in developing countries with low-flux research reactors.[9]
-
Principle: Pertechnetate is soluble in certain organic solvents like MEK, while molybdate is not.
-
Procedure:
-
The irradiated molybdenum target (often molybdenum trioxide) is dissolved in an alkaline solution (e.g., sodium hydroxide).[9]
-
This aqueous solution is mixed with MEK in a separatory funnel.
-
The pertechnetate is preferentially extracted into the organic MEK layer.
-
The two immiscible layers are allowed to separate, and the MEK layer containing the Tc-99m is collected.
-
The MEK is then evaporated, and the Tc-99m residue is redissolved in sterile saline for medical use.[9]
-
Visualizations of Key Processes
Molybdenum-99 Decay Pathway
Caption: The decay chain from Molybdenum-99 to stable Ruthenium-99.
Timeline of Technetium-99m Discovery and Development
Caption: Key milestones in the history of Technetium-99m.
Workflow of a Chromatographic Tc-99m Generator
Caption: The process of obtaining Tc-99m from a generator.
Conclusion
The journey of technetium-99m pertechnetate, from a predicted element to the cornerstone of diagnostic nuclear medicine, is a testament to scientific curiosity, serendipity, and collaboration. The initial discovery by Segrè, Perrier, and Seaborg laid the fundamental groundwork. However, it was the ingenious development of the Mo-99/Tc-99m generator by Tucker and Greene at Brookhaven National Laboratory that unlocked its immense clinical potential. The subsequent advocacy by Powell Richards and pioneering clinical research by Paul Harper and Katherine Lathrop propelled Tc-99m into widespread medical use. This in-depth guide has provided a technical overview of this history, detailing the key experiments and quantitative data that are foundational to the understanding and continued application of this vital medical radioisotope.
References
- 1. Celebrating the 60th Anniversary of Technetium-99m | BNL Newsroom [bnl.gov]
- 2. Molybdenum-99/Technetium-99m Production and Use - Medical Isotope Production without Highly Enriched Uranium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Future of low specific activity molybdenum-99/technetium-99m generator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brookhaven Lab's Suresh Srivastava Honored with Lifetime Achievement Award | BNL Newsroom [bnl.gov]
- 5. A Cyberphysics Page [cyberphysics.co.uk]
- 6. Sharing the Story of Technetium-99m | BNL Newsroom [bnl.gov]
- 7. dicardiology.com [dicardiology.com]
- 8. mohpublic.z6.web.core.windows.net [mohpublic.z6.web.core.windows.net]
- 9. osti.gov [osti.gov]
- 10. grokipedia.com [grokipedia.com]
- 11. openmedscience.com [openmedscience.com]
- 12. Technetium-99m generator - Wikipedia [en.wikipedia.org]
- 13. Mo99 - Tc99m Generator - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Technetium-99m - Wikipedia [en.wikipedia.org]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. pharmacyce.unm.edu [pharmacyce.unm.edu]
